4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate
Overview
Description
. It is known for its unique structure, which includes a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate typically involves the reaction of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it a valuable tool in organic synthesis and drug development .
Comparison with Similar Compounds
4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate can be compared with similar compounds such as:
- 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl chloride
- 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl bromide
- 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl iodide
These compounds share a similar core structure but differ in the substituent groups attached to the isobenzofuran ring. The trifluoromethanesulfonate group in this compound provides unique reactivity and stability compared to other halides, making it a preferred choice in certain synthetic applications .
Properties
IUPAC Name |
(4-methyl-1-oxo-3H-2-benzofuran-5-yl) trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O5S/c1-5-7-4-17-9(14)6(7)2-3-8(5)18-19(15,16)10(11,12)13/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQZWVGMYVTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155154 | |
Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255206-73-5 | |
Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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